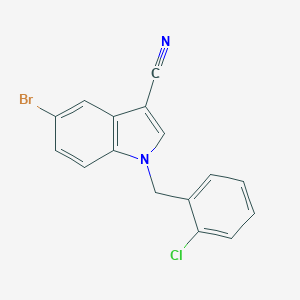
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is a synthetic compound that belongs to the class of indole derivatives. This compound has been extensively studied for its potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to have anti-viral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile. One potential direction is to study its potential as an anti-cancer agent in vivo. Another potential direction is to study its potential as an anti-viral agent against other viruses. Additionally, it may be possible to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to fully understand the mechanism of action of this compound and how it interacts with different signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile involves the reaction of 2-chlorobenzylamine with 5-bromo-1H-indole-3-carboxaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been tested against a variety of cancer cell lines and has shown promising results in inhibiting their growth. It has also been shown to have potential as an anti-viral agent against the hepatitis C virus.
Propiedades
Fórmula molecular |
C16H10BrClN2 |
|---|---|
Peso molecular |
345.62 g/mol |
Nombre IUPAC |
5-bromo-1-[(2-chlorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10BrClN2/c17-13-5-6-16-14(7-13)12(8-19)10-20(16)9-11-3-1-2-4-15(11)18/h1-7,10H,9H2 |
Clave InChI |
ALJQDYQCZQJHFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)
![3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)
![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)
![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)



amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)